molecular formula C16H13NO B11871029 Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- CAS No. 537684-21-2

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

Cat. No.: B11871029
CAS No.: 537684-21-2
M. Wt: 235.28 g/mol
InChI Key: RJGHCHBALNGGJD-UHFFFAOYSA-N
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Description

Synthesis and Spectroscopic Characterization

The synthesis of 2-phenylindole (B188600) derivatives is a well-established area of organic chemistry, with the Fischer indole (B1671886) synthesis being a cornerstone method. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of Ethanone (B97240), 1-[4-(1H-indol-2-yl)phenyl]-, a plausible and efficient route involves the Fischer indolization of 4'-acetylacetophenone with phenylhydrazine (B124118) in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride. This method offers a direct approach to constructing the desired indole core.

A study on the synthesis of the closely related compound, 4-(1H-indol-2-yl)phenylmethanone, utilized the Fischer indolization of 1-(4-benzoylphenyl)ethanone (B8695075) with phenylhydrazine, achieving a 50% yield. orientjchem.org The reaction involved refluxing the reactants in ethanol (B145695) to form the hydrazone, followed by cyclization with anhydrous zinc chloride in xylene. orientjchem.org This precedent strongly supports the feasibility of a similar strategy for the target molecule.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet), aromatic protons of the phenyl and indole rings (multiplets), and the indole N-H proton (a broad singlet).
¹³C NMR Resonances for the carbonyl carbon of the ethanone group, in addition to signals for the aromatic carbons of the indole and phenyl rings.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the indole ring and the C=O stretching of the ketone functionality. For a similar compound, 4-(1H-indol-2-yl)phenylmethanone, these were observed at 3313 cm⁻¹ (N-H) and 1669 cm⁻¹ (C=O). orientjchem.org
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

A commercial supplier of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- (CAS No. 537684-21-2) indicates the availability of spectroscopic data such as NMR, HPLC, and LC-MS, confirming its characterization within the chemical industry. bldpharm.com

Interdisciplinary Relevance in Contemporary Chemical Science

The structural attributes of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- make it a molecule of considerable interest beyond the confines of traditional organic synthesis. Its potential applications span several interdisciplinary fields, most notably medicinal chemistry and materials science.

The 2-phenylindole scaffold is a well-recognized pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov The presence of this core structure in Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- suggests its potential as a building block for the development of novel therapeutic agents. The ethanone substituent can be readily modified to introduce diverse functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.

In the realm of materials science, indole-containing compounds are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring makes it a suitable component for designing materials with desirable photophysical and electronic properties. The ketonic linkage in Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- could also be exploited to create novel polymers or functional materials with unique characteristics.

Scope and Research Trajectory of the Compound

The research trajectory for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is currently in its nascent stages, with much of its potential yet to be fully explored. Initial interest in this compound and its analogues appears to be driven by the quest for new bioactive molecules.

Future research is likely to focus on several key areas:

Exploration of Biological Activity: A primary avenue of investigation will be the systematic evaluation of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- and its derivatives for a range of biological targets. This will likely involve screening against various cancer cell lines, microbial strains, and inflammatory pathways.

Development of Novel Synthetic Methodologies: While the Fischer indole synthesis provides a viable route, the development of more efficient, greener, and versatile synthetic methods for 2-arylindoles remains an active area of research. This could include palladium-catalyzed cross-coupling reactions or novel cyclization strategies.

Application in Materials Science: Further studies may explore the photophysical properties of this compound and its potential incorporation into novel organic materials. This could involve the synthesis of polymers or dendrimers containing the 1-[4-(1H-indol-2-yl)phenyl]ethanone moiety.

Use as a Chemical Intermediate: The reactivity of both the indole N-H and the acetyl group makes this compound a valuable intermediate for the synthesis of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

537684-21-2

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-[4-(1H-indol-2-yl)phenyl]ethanone

InChI

InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3

InChI Key

RJGHCHBALNGGJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Ethanone, 1 4 1h Indol 2 Yl Phenyl

Convergent Synthesis Strategies

Convergent synthesis provides an efficient approach to complex molecules by preparing key fragments separately and then coupling them in the final stages. For Ethanone (B97240), 1-[4-(1H-indol-2-yl)phenyl]-, this involves the independent synthesis or functionalization of the indole (B1671886) and the 4-acetylphenyl moieties, followed by their strategic linkage.

Indole Ring Construction and Functionalization

The formation of the 2-substituted indole core is a critical aspect of the synthesis. Several classical and modern methodologies can be employed to achieve this, each with its own advantages and limitations.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2-arylindoles, an aryl ketone is condensed with a substituted phenylhydrazine. researchgate.net

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org Microwave-assisted Fischer indolization has gained attention as a convenient method that can significantly accelerate the reaction. researchgate.netrsc.org

While the Fischer indolization is a powerful tool, certain substitution patterns can lead to reaction failure. nih.gov For instance, the synthesis of C3 N-substituted indoles via this method has proven challenging. nih.gov

Table 1: Examples of Fischer Indolization for 2-Arylindole Synthesis

Phenylhydrazine ReactantKetone ReactantAcid CatalystReaction ConditionsProductYield (%)Reference
Phenylhydrazine hydrochlorideSubstituted acetophenonesAcetic acid / Polyphosphoric acidThermal2-Aryl-indolyl-ethanesulfonamide derivatives76 researchgate.net
Phenylhydrazine hydrochlorideButanone-Microwave, 150°C, 15 min2,3-Dimethylindole- rsc.org

The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.orgchemeurope.com Despite its long history, this reaction has seen less application compared to the Fischer synthesis due to often harsh reaction conditions and potentially low yields. wikipedia.org However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have led to milder and more efficient procedures. wikipedia.orgchemeurope.com

The reaction mechanism is thought to involve the initial formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization and aromatization to yield the 2-arylindole. wikipedia.org This method is particularly useful for the synthesis of 2-arylindoles and can be adapted for the preparation of polycyclic indoles. researchgate.net

Table 2: Key Features of the Bischler-Möhlau Indole Synthesis

FeatureDescriptionReference
Reactantsα-bromo-acetophenone and excess aniline wikipedia.org
Product2-Aryl-indole wikipedia.org
Traditional ConditionsHarsh, leading to potentially low yields wikipedia.org
Modern ImprovementsUse of LiBr as a catalyst, microwave irradiation wikipedia.orgchemeurope.com

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile and efficient route to 2-arylindoles. acs.orgacs.org One approach involves the palladium-catalyzed C-H arylation of an indole, which directly couples the indole core with an aryl partner. acs.org

A notable strategy is the one-pot, two-step Sonogashira-type alkynylation and base-assisted cycloaddition, starting from 2-iodoanilines and terminal alkynes to generate a diverse range of 2-arylindole derivatives. nih.gov Another efficient method is the one-step synthesis of 2-arylindoles from indolines through a palladium-catalyzed oxidative dehydrogenation and a sequential C2-regioselective Heck-type reaction. researchgate.netnih.gov This approach is advantageous as it operates under mild conditions using oxygen as the sole oxidant. researchgate.netnih.gov

Furthermore, a dual-catalysis method combining palladium catalysis and photocatalysis has been developed for the C(sp²)–H/C(sp²)–H cross-coupling to synthesize 2-arylindole derivatives, showcasing good functional group tolerance. acs.orgacs.org

Table 3: Palladium-Catalyzed Syntheses of 2-Arylindoles

Starting MaterialsCatalyst SystemKey TransformationAdvantagesReference
N-pyrimidylindoles and arenesPalladium and photocatalystC(sp²)–H/C(sp²)–H cross-couplingMild conditions, good functional group tolerance acs.orgacs.org
Indolines and arylboronic acidsPd(OAc)₂ / neocuproineOxidative dehydrogenation and C2-regioselective Heck-type reactionOne-step process, mild conditions, O₂ as oxidant researchgate.netnih.gov
2-Iodoanilines and terminal alkynesPalladium catalystSonogashira-type alkynylation and base-assisted cycloadditionOne-pot, two-step process for diverse derivatives nih.gov

The McMurry reaction, a reductive coupling of carbonyl compounds using low-valent titanium, has also been applied to the synthesis of indole-containing systems. arkat-usa.org While typically used for creating alkenes, intramolecular McMurry couplings of dicarbonyl compounds can be a key step in constructing fused ring systems. For instance, the intramolecular McMurry coupling of a 3,3ʹ-diformyl-2,2ʹ-biindole has been utilized to synthesize indolo[2,3-a]carbazole. researchgate.netarkat-usa.org This demonstrates the potential of such reductive cyclizations in building complex indole architectures, which could be conceptually adapted for the synthesis of specific indole derivatives. The reaction generally involves the use of a low-valent titanium species generated in situ from reagents like TiCl₃ and a reducing agent like zinc-copper couple. researchgate.net

Phenyl Ring Derivatization and Linkage

The synthesis of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- requires the presence of an acetyl group on the phenyl ring. This can be achieved either by starting with a pre-functionalized phenyl precursor or by introducing the acetyl group at a later stage.

Convergent strategies often employ a pre-functionalized building block, such as 4-bromoacetophenone or 4-iodoacetophenone, which can then be coupled with an indole nucleus or an indole precursor using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. For example, the Suzuki-Miyaura coupling of an indolylboronic acid with an aryl halide is a common method for creating the 2-arylindole linkage.

Alternatively, the acetyl group can be introduced onto the 2-phenylindole (B188600) scaffold via Friedel-Crafts acylation. However, this may lead to issues with regioselectivity. Therefore, directed ortho-metalation followed by quenching with an acetylating agent can provide a more controlled method for introducing the acetyl group at a specific position on the phenyl ring, assuming a suitable directing group is present.

Friedel-Crafts Acylation for Aryl Ketone Precursors

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. masterorganicchemistry.comnih.gov The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the aromatic ring. masterorganicchemistry.comnih.gov

In the context of synthesizing precursors for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, a key starting material is an appropriately functionalized phenyl ring that can later be coupled to an indole nucleus. One such crucial precursor is 4-acetylphenylboronic acid. The synthesis of this compound often involves protecting the ketone functionality of 4'-bromoacetophenone (B126571) before performing a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester.

The proposed mechanism for the Friedel-Crafts acylation of a generic aromatic compound like biphenyl (B1667301), which serves as a model for the phenyl portion of the target molecule, begins with the activation of the acylating agent (e.g., acetyl chloride) by a Lewis acid like aluminum chloride (AlCl₃). This generates a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex, also known as a Wheland intermediate. Finally, a proton is eliminated from the sigma complex to restore aromaticity and yield the aryl ketone. researchgate.net

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl chloride1,2-DichloroethaneReflux~100 researchgate.net
FeCl₃Acetyl chlorideDichloromethaneRoom TempGood researchgate.net
Yb(OTf)₃Acetic AnhydrideSolvent-free-High nih.gov
ZnOAcyl chloridesIonic LiquidMildGood-High youtube.com
This table presents various catalytic systems used in Friedel-Crafts acylation for the synthesis of aryl ketones.
Cross-Coupling Reactions for Phenyl-Indole Linkage

The formation of the C-C bond linking the phenyl and indole rings is a critical step. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for this transformation. researchgate.netnih.gov

The Suzuki-Miyaura reaction couples an organoboron compound (like 4-acetylphenylboronic acid) with an organohalide (such as 2-bromoindole or 2-chloroindole). organic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can include phosphines like triphenylphosphine, XPhos, or SPhos. organic-chemistry.org

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O60-100 organic-chemistry.org
Pd(OAc)₂PCy₃K₂CO₃TolueneRoom Temp - 100 nih.gov
Pd(PPh₃)₄-Na₂CO₃DioxaneReflux wikipedia.org
This table summarizes typical conditions for the Suzuki-Miyaura coupling to form 2-arylindoles.

Ethanone Moiety Introduction and Modification

The introduction of the ethanone (acetyl) group can be performed either on the phenyl precursor before coupling or on the 2-phenylindole scaffold after the linkage has been established.

Acylations and Related Carbonyl Formations

If the phenyl-indole linkage is formed first, creating 2-(4-bromophenyl)-1H-indole, a subsequent Friedel-Crafts acylation can introduce the acetyl group. However, the regioselectivity of this reaction must be considered. Acylation of the indole ring itself, typically at the C3 position, is a competing reaction. youtube.com To favor acylation on the pendant phenyl ring, reaction conditions can be optimized. The use of certain Lewis acids and solvents can direct the electrophilic attack to the para-position of the phenyl group, which is activated by the indole substituent.

Alternatively, the Fischer indole synthesis provides a direct route to the core structure. Reacting 4'-aminoacetophenone (B505616) with a suitable carbonyl compound under acidic conditions can construct the indole ring with the desired substitution pattern already in place.

Reductive Coupling Reactions of Aromatic Ketones

The carbonyl group of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- offers a handle for further chemical transformations. One such transformation is the pinacol (B44631) coupling reaction, a reductive dimerization of ketones or aldehydes to form a 1,2-diol. rsc.orgmasterorganicchemistry.com This reaction proceeds through a free radical mechanism initiated by a one-electron transfer from a reducing agent (e.g., magnesium, samarium(II) iodide) to the ketone's carbonyl group. rsc.orgmasterorganicchemistry.com

This generates a ketyl radical anion intermediate. Two of these radical anions then couple to form a pinacolate, a dianion of the 1,2-diol. Subsequent protonation during workup yields the final vicinal diol product. rsc.orgmasterorganicchemistry.com For diaryl ketones, such as the title compound, these coupling reactions can proceed with high efficiency. The resulting diol can then undergo further reactions, like the pinacol rearrangement, to create new carbon skeletons.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the key synthetic steps is essential for rational reaction design and optimization.

Reaction Intermediates and Transition States

Friedel-Crafts Acylation: The mechanism is well-established to proceed through a distinct set of intermediates. The initial step is the formation of a complex between the Lewis acid and the acyl halide. This is followed by the generation of the key electrophile, the acylium ion ([R-C=O]⁺), which is stabilized by resonance. The transition state of the reaction involves the attack of the aromatic π-system on the acylium ion, leading to the formation of a cationic σ-complex (Wheland intermediate). The stability of this intermediate is influenced by the substituents on the aromatic ring. Finally, deprotonation restores aromaticity. Computational studies on the acylation of biphenyl derivatives suggest that the nature of the electrophile (free acylium ion versus a bulkier Lewis acid complex) can influence the reaction's selectivity. researchgate.net

Cross-Coupling Reactions: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromoindole), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Reductive Coupling Reactions: The key intermediate in the pinacol coupling of diaryl ketones is the ketyl radical anion, formed by a single electron transfer to the carbonyl group. rsc.orgmasterorganicchemistry.com The stability of this radical intermediate is enhanced by the delocalization of the unpaired electron and the negative charge over the aromatic system. The subsequent dimerization of two ketyl radicals is a rapid process leading to the stable pinacolate intermediate. DFT calculations have been used to analyze the transition states, suggesting that the presence of two aromatic rings on the ketone is crucial for maximum stabilization.

Regioselectivity and Stereoselectivity in Synthesis

Control over regioselectivity is paramount in the synthesis of substituted indoles to ensure the desired constitutional isomer is formed. In classic methods like the Fischer indole synthesis, which is a key route for compounds like Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, regioselectivity is determined during the acid-catalyzed intramolecular cyclization of an arylhydrazone. The reaction's outcome is heavily influenced by the substitution patterns on both the arylhydrazine and the ketone.

The formation of a specific regioisomer depends on which enamine intermediate is formed and its subsequent nih.govnih.gov-sigmatropic rearrangement. Computational studies on Fischer indolization show that the reaction pathway leading to the observed, more stable indole regioisomer is energetically favored. researchgate.net The electronic nature of substituents can destabilize the transition state that would otherwise lead to an unobserved isomer. researchgate.net For instance, electron-withdrawing groups on the phenylhydrazine ring can significantly influence the direction of the cyclization.

In syntheses mediated by polyphosphoric acid (PPA), the P2O5 content can be manipulated to switch the regioselectivity. d-nb.info PPA with a low P2O5 content may promote the formation of one isomer, while a high P2O5 content can favor another, providing a valuable tool for directing the reaction outcome. d-nb.info While Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- itself is achiral, stereoselectivity becomes critical when chiral centers are present in the precursors or introduced during the synthesis of more complex derivatives.

Catalytic Strategies and Reaction Kinetics

Catalytic Approaches:

Lewis Acid Catalysis: Traditional Fischer indolization often employs Lewis acids like zinc chloride (ZnCl2) or Brønsted acids. orientjchem.org Boron trifluoride etherate (BF3-etherate) in acetic acid is also effective for the cyclization of the hydrazone intermediate. orientjchem.org

Palladium Catalysis: An alternative route involves palladium-catalyzed cross-coupling reactions to form the bond between the indole and phenyl rings. However, this method can sometimes result in lower yields compared to classical cyclization methods. orientjchem.org

Metal-Free Catalysis: Growing interest in sustainable chemistry has led to the development of metal-free catalytic systems, which are discussed in section 2.3.4.

The kinetics of these reactions are strongly dependent on catalyst concentration. Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites for reactant interaction. ajpojournals.org However, an optimal concentration often exists, beyond which the rate may plateau or even decrease due to effects like catalyst aggregation. ajpojournals.org Fine-tuning the catalyst concentration is essential for maximizing yield and selectivity while minimizing reaction time. ajpojournals.org

Table 1: Comparison of Catalytic Strategies for Indole Synthesis

Catalytic StrategyTypical CatalystsKey AdvantagesPotential Limitations
Lewis Acid CatalysisZnCl2, BF3-etherate, PPAWell-established, effective for cyclizationRequires stoichiometric amounts, harsh conditions
Transition Metal CatalysisPalladium complexesHigh functional group tolerance, versatileCost, potential metal contamination, toxicity orientjchem.org
Metal-Free CatalysisDDQ, L-proline, PPALower cost, reduced toxicity, greener profile organic-chemistry.orgrsc.orgmdpi.comMay have limited substrate scope or require specific conditions

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of organic reactions, including the synthesis of indoles. nih.govresearchgate.net By using microwave irradiation, the reaction mixture is heated rapidly and uniformly through dielectric heating, which selectively energizes polar molecules. chemicaljournals.comnih.gov This technique offers several advantages over conventional heating methods:

Drastic Reduction in Reaction Time: Reactions that take hours or days under conventional heating can often be completed in minutes. chemicaljournals.comnih.gov

Increased Yields and Purity: The rapid heating minimizes the formation of side products, leading to higher yields and cleaner products. researchgate.net

Energy Efficiency: MAOS is generally more energy-efficient due to localized heating and shorter reaction times.

Classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have all been successfully adapted to microwave conditions, significantly improving their efficiency. nih.gov

The use of ultrasound, or sonochemistry, provides another green method for enhancing chemical reactions. The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives. researchgate.netmdpi.com Key benefits include:

Shorter Reaction Times: Reactions can be completed much faster compared to silent (non-sonicated) conditions. mdpi.comnih.gov

Improved Yields: Sonication can increase the efficiency of mass transfer and activate surfaces, leading to higher product yields. nih.govmdpi.com

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions are a highly effective way to achieve this goal. nih.gov These reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid base or acid. researchgate.net

This approach not only eliminates the need for a solvent but can also lead to higher reaction rates and different selectivity compared to solution-phase reactions. nih.govresearchgate.net Ultrasound can also be employed to mediate reactions under solvent-free conditions, combining the benefits of both techniques. nih.gov The synthesis of indolizines, which are structurally related to indoles, has been successfully demonstrated under solvent-free conditions, highlighting the potential of this approach. nih.gov

While transition metals are powerful catalysts, their cost, toxicity, and the potential for contamination of the final product are significant drawbacks. Consequently, there is a strong drive to develop transition-metal-free synthetic routes. rsc.org

Several effective metal-free methods for indole synthesis have been developed:

Oxidative C-H Amination: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used as an oxidant to facilitate the C-H amination of N-Ts-2-alkenylanilines, affording a diverse range of substituted indoles without the need for a metal catalyst. organic-chemistry.org This method is operationally simple and has a broad substrate scope. organic-chemistry.org

Acid-Mediated Cyclization: Polyphosphoric acid (PPA) can mediate a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines to produce 2-substituted indoles in a metal-free version of the Fischer indole synthesis. mdpi.com

Organocatalysis: Small organic molecules, such as L-proline, can serve as efficient and environmentally benign catalysts for intramolecular hydroacylation, providing a green pathway to indanone scaffolds, which are precursors or analogs of indole structures. rsc.org

Table 2: Summary of Green Synthesis Methodologies for Indole Derivatives

MethodologyPrincipleKey AdvantagesRepresentative Example
MAOSRapid, uniform heating via microwave energy chemicaljournals.comReduced reaction times, higher yields, energy saving researchgate.netnih.govMicrowave-assisted Fischer indole synthesis nih.gov
UltrasoundAcoustic cavitation creates localized high energy nih.govAccelerated rates, milder conditions, improved yields mdpi.comUltrasound-assisted condensation reactions researchgate.net
Solvent-FreeReactants are mixed neat or ground together researchgate.netEliminates solvent waste, can improve rate and selectivity nih.govGrinding reactants with a solid catalyst like NaOH researchgate.net
Transition Metal-FreeUse of organocatalysts or non-metal reagents organic-chemistry.orgrsc.orgAvoids toxic/expensive metals, cleaner products rsc.orgDDQ-mediated oxidative cyclization organic-chemistry.org

Atom Economy and Sustainable Reagents

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. organic-chemistry.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. organic-chemistry.org This principle is pivotal in developing sustainable synthetic routes.

The classical method for synthesizing 2-arylindoles like Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone, in this case, 4-acetylacetophenone, followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization. wikipedia.orgyoutube.com While historically significant, the Fischer synthesis often requires harsh acidic conditions and can generate significant waste, including the elimination of an ammonia molecule and acid catalyst waste streams, thus exhibiting moderate atom economy. wikipedia.orgmdpi.com

Reaction Scheme: Fischer Indole Synthesis

Reactants: Phenylhydrazine + 1-(4-acetylphenyl)ethan-1-one

Product: Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- + NH₃ + H₂O

Analysis: The elimination of ammonia (NH₃) and water (H₂O) inherently reduces the atom economy of this process.

Modern approaches have focused on transition-metal-catalyzed reactions, which often offer higher atom economy and milder conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck-type reactions, represent a more sustainable alternative. nih.govresearchgate.net For instance, a one-step process involving the palladium-catalyzed oxidative dehydrogenation of an indoline (B122111) followed by a C2-regioselective Heck-type reaction with an arylboronic acid utilizes molecular oxygen as the sole, benign oxidant. nih.govresearchgate.netrsc.org Such methods avoid stoichiometric inorganic oxidants and often proceed under milder, more environmentally friendly conditions. nih.govresearchgate.net

Below is a comparative table of synthetic strategies highlighting their adherence to green chemistry principles.

Method Catalyst/Reagents Byproducts Atom Economy Sustainability Notes
Fischer Indole SynthesisBrønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂)NH₃, H₂O, Acid WasteModerateOften requires high temperatures and harsh acids. wikipedia.orgmdpi.com
Palladium-Catalyzed Heck-Type ReactionPd(OAc)₂, LigandsH₂O, SaltHighUses catalytic amounts of metal and mild conditions; O₂ can be used as the terminal oxidant. nih.govrsc.org
Copper-Catalyzed CouplingCopper saltsSaltHighUtilizes a less expensive and more abundant metal catalyst compared to palladium. acs.org

Advanced Functionalization Reactions

Once synthesized, the Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- scaffold offers multiple sites for advanced functionalization, enabling the creation of a diverse library of derivatives.

C-H Bond Functionalization Strategies, including Hindered Meta-C-H Activation

Direct C-H bond functionalization is a powerful, step-economical strategy that avoids the pre-functionalization of starting materials. snnu.edu.cn For the target molecule, C-H bonds on both the indole and the phenyl-ethanone rings are potential targets.

The indole N-H bond can act as an endogenous directing group for transition-metal catalysts. Rhodium-catalyzed reactions, for example, can achieve ortho-C-H olefination on the C7 position of the indole ring. nih.gov Similarly, palladium catalysis can direct functionalization to the C-H bond adjacent to the nitrogen. beilstein-journals.org

A significant challenge in C-H activation is achieving selectivity at positions other than ortho. The functionalization of the phenyl-ethanone moiety is complicated by the presence of two substituents: the ortho/para-directing indole group and the meta-directing acetyl group. Directing group strategies are essential to control regioselectivity.

The acetyl group itself, or a derivative like an oxime or imine, can serve as a directing group to functionalize the ortho C-H bonds of the phenyl ring. snnu.edu.cnglobethesis.com However, achieving functionalization at the more sterically hindered meta-position is a formidable challenge. This can be accomplished using specialized U-shaped templates or directing groups that position a palladium catalyst distally to effect meta-C-H activation. rsc.orgnih.gov Another advanced strategy employs a norbornene mediator, which temporarily blocks the ortho position, allowing for selective meta-substitution with aryl or alkyl iodides. nih.govrsc.org

The table below summarizes strategies for C-H functionalization applicable to the target molecule.

Target Position Strategy Catalyst System Directing Group Key Features
Indole C7Ortho-Alkenylation[Cp*RhCl₂]₂Indole N-HDirects functionalization to the ortho position of the indole ring. nih.gov
Phenyl OrthoOrtho-SilylationPdCl₂(MeCN)₂Oxime derived from acetylThe ketone is converted to a directing group to enable ortho C-H activation. globethesis.com
Phenyl MetaMeta-ArylationPd(OAc)₂ / LigandRemovable TemplateA U-shaped template or norbornene mediator is used to achieve remote C-H activation. rsc.orgnih.gov

Transformations of the Indole N-H and C2/C3 Positions

The indole nucleus is a hub of reactivity. The C2 position is already substituted in the parent molecule, directing further functionalization primarily to the N-H and C3 positions.

The indole nitrogen is readily deprotonated and can be subjected to a variety of functionalization reactions. N-alkylation can be achieved using alkyl halides with a base like NaH. nih.gov This modification is often used to alter the electronic properties or solubility of the molecule. N-acylation and N-sulfonylation are also common transformations.

The C3 position of 2-substituted indoles is nucleophilic and susceptible to electrophilic attack. However, direct C3-H functionalization often requires metal catalysis. Palladium-catalyzed benzylation, for instance, can selectively introduce a benzyl (B1604629) group at the C3 position. acs.org Other C-H functionalization reactions, such as arylation or alkenylation, can also be directed to this position using appropriate catalytic systems. nih.gov

Position Reaction Type Reagents Product Type
Indole N-HAlkylationNaH, Alkyl Halide (e.g., MeI, BnBr)N-Alkyl Indole nih.gov
Indole N-HAcylation(Boc)₂O or Acyl ChlorideN-Acyl Indole nih.gov
Indole C3-HBenzylationPd(OAc)₂, Benzyl CarbonateC3-Benzyl Indole acs.org
Indole C3-HArylationPd(II) Catalyst, Aryl HalideC3-Aryl Indole nih.gov

Derivatization of the Phenyl-Ethanone Moiety

The phenyl-ethanone portion of the molecule contains two key functional handles: the ketone's carbonyl group and the phenyl ring.

The carbonyl group can undergo a wide range of classical ketone reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a C-N bond, yielding an amine derivative.

Condensation: The ketone can react with hydrazines or other nucleophiles to form hydrazones, oximes, or other condensation products. researchgate.net

Alpha-Functionalization: The α-carbon (the methyl group) can be halogenated or otherwise functionalized after enolate formation.

The phenyl ring can undergo electrophilic aromatic substitution. However, the regiochemical outcome is governed by the competing directing effects of the existing substituents. The indole group is a strong ortho, para-director, while the acetyl group is a deactivating meta-director. The position of substitution will depend heavily on the reaction conditions and the nature of the electrophile. More controlled functionalization is achieved via the C-H activation strategies discussed previously.

Computational and Theoretical Investigations of Ethanone, 1 4 1h Indol 2 Yl Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule at the atomic level. These methods, governed by the principles of quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a typical study, the geometry of Ethanone (B97240), 1-[4-(1H-indol-2-yl)phenyl]- would be optimized to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of the calculations. Once the geometry is optimized, various electronic properties can be determined, providing insights into the molecule's behavior.

Table 1: Hypothetical DFT Geometry Optimization Parameters for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

ParameterValue
MethodDensity Functional Theory (DFT)
FunctionalB3LYP
Basis Set6-311+G(d,p)
Optimized EnergyData not available
Point GroupData not available

Note: This table represents the typical parameters for such a study; specific values for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- are not available in the reviewed literature.

Calculation of Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap generally suggests higher reactivity.

These energies are calculated from the optimized geometry of the molecule. The distribution of HOMO and LUMO across the molecular structure can also reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: The values in this table are placeholders, as specific computational data for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- is not available.

Analysis of Dipole Moments and Polarizability

Polarizability, on the other hand, describes the ability of the electron cloud of a molecule to be distorted by an external electric field. This property is important for understanding non-covalent interactions, such as van der Waals forces. Both dipole moment and polarizability can be calculated using quantum chemical methods.

Table 3: Hypothetical Dipole Moment and Polarizability Data for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-

PropertyValue
Dipole Moment (Debye)Data not available
Isotropic Polarizability (ų)Data not available

Note: Specific calculated values for these properties for Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- are not found in the existing literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and interactions of a molecule in various environments.

Conformational Analysis and Flexibility

The biological activity of a molecule is often closely linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, identifying its most stable conformations and the energy barriers between them. This is achieved by simulating the molecule's movements over a period of time, allowing it to explore different spatial arrangements. The results can reveal the flexibility of different parts of the molecule, such as the rotation around single bonds.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule of interest surrounded by explicit solvent molecules (e.g., water, ethanol) to study these effects. These simulations can provide insights into how the solvent affects the molecule's conformation and dynamics.

Furthermore, these simulations can be used to study intermolecular interactions between Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- and other molecules, which is crucial for understanding its potential biological interactions. The types and strengths of non-covalent interactions, such as hydrogen bonds and van der Waals forces, can be analyzed in detail.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental investigations.

In the context of indole (B1671886) derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively used to predict a wide range of properties, from biological activities to physicochemical characteristics. For instance, QSAR models have been developed to predict the inhibitory activity of indole-based compounds against various biological targets. These models often employ molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A common approach in QSPR/QSAR studies involves the use of methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques analyze the steric and electrostatic fields around a molecule to correlate them with its activity. Such studies on indole derivatives have identified key structural features that are crucial for their biological function, guiding the design of new compounds with enhanced properties.

Another approach involves the use of quantum chemical descriptors derived from methods like Density Functional Theory (DFT). These descriptors can provide insights into the electronic structure of the molecules, which in turn can be correlated with their reactivity and other properties. For example, a QSAR study on indole derivatives as antifungal agents utilized DFT calculations to obtain quantum descriptors, which were then used to build a predictive model for their activity against Candida albicans.

The general workflow for a QSPR study on a series of compounds including Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- would typically involve:

Dataset collection: Gathering a set of molecules with known experimental data for the property of interest.

Molecular descriptor calculation: Computing a wide range of descriptors for each molecule in the dataset.

Model building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors to the property.

Model validation: Assessing the statistical significance and predictive power of the model using various validation techniques.

Below is a table summarizing representative QSPR/QSAR studies on indole derivatives, highlighting the methodologies and findings that could be analogous to studies involving Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-.

Study Focus Methodology Key Findings Reference
Phosphodiesterase IV inhibitorsCoMFA, CoMSIAIdentified key steric, electrostatic, and hydrophobic features for activity. francis-press.com
Antifungal agents against Candida albicansDFT, MLRCorrelated electronic properties with antifungal activity. francis-press.com
Antiamyloidogenic agents3D-QSARIdentified physicochemical features correlated with Aβ anti-aggregating potency. nih.gov
Selective COX-2 inhibitorsk-Nearest Neighbor (kNN) MFAIndicated the contribution of steric and electronic fields to activity. bohrium.com

Advanced Computational Methodologies

Beyond traditional QSPR modeling, advanced computational methods are increasingly being employed to gain deeper insights into the chemical and biological properties of molecules like Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-. These methodologies leverage the power of machine learning, deep learning, and large-scale virtual screening to accelerate the discovery and design of new chemical entities.

Machine learning (ML) and deep learning (DL) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions with high accuracy. rjptonline.org For a molecule like Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, these techniques can be applied to predict the outcomes of its synthesis or its subsequent chemical transformations.

Recent studies have demonstrated the application of ML algorithms, such as random forests and neural networks, to predict the energy barriers and selectivity of C-H activation reactions in indoles. francis-press.comfrancis-press.com By training on a large dataset of reactions, these models can learn the complex relationships between the structure of the reactants, the catalysts, the reagents, and the reaction outcome. This predictive capability can guide chemists in selecting the most promising reaction pathways and conditions, thereby reducing the need for extensive experimental screening.

Deep learning models, particularly deep neural networks, have shown remarkable success in optimizing reaction conditions. rsc.org For example, a deep learning model was developed to explore the optimal conditions for the Suzuki–Miyaura cross-coupling reaction, a common method for forming C-C bonds that could be relevant to the synthesis of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-. rsc.org Such models can learn the intricate interplay between various reaction parameters like catalyst, solvent, temperature, and concentration to predict the yield of a reaction. This allows for the in silico exploration of a vast reaction space to identify the optimal conditions for a given transformation.

The table below showcases examples of machine learning and deep learning applications in the context of organic synthesis relevant to indole chemistry.

Application ML/DL Technique Key Outcome Reference
C-H activation of indolesRandom Forest, Neural NetworksPrediction of energy barriers and selectivity. francis-press.comfrancis-press.com
Suzuki–Miyaura cross-couplingDeep LearningOptimization of catalysts and reaction conditions. rsc.org
General reaction optimizationDeep Reinforcement LearningEfficient identification of optimal reaction conditions. nih.govgithub.com
Reaction outcome predictionDeep Kernel LearningAccurate prediction of reaction outcomes with uncertainty estimation. nih.gov

In silico screening and virtual ligand design are powerful computational tools used to identify and design molecules with desired biological activities. These methods are particularly valuable in drug discovery, where they can be used to screen large libraries of compounds against a biological target to identify potential drug candidates.

For a molecule like Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-, in silico screening could be employed to explore its potential biological targets. This typically involves molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. By docking the molecule into the binding sites of various proteins, researchers can identify potential interactions and estimate the binding affinity. Molecular docking studies have been performed on other 1-(1H-indol-1-yl)ethanone derivatives to evaluate their potential as COX-2 inhibitors. eurekaselect.combenthamdirect.com

Virtual screening can be performed on a large scale, screening millions of compounds against a specific target. This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. nih.govnih.gov In structure-based virtual screening, the 3D structure of the target protein is used to dock and score a library of compounds. jetir.org Both approaches have been successfully applied to the discovery of novel indole derivatives with various biological activities, including as inhibitors of DNA gyrase and as anticancer agents. bohrium.comnih.gov

Once a hit compound is identified, virtual ligand design can be used to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. This involves making modifications to the molecule's structure and then using computational methods to predict how these changes will affect its binding to the target. For instance, a study on 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors started with fragment-based virtual screening and then used the structural information from a co-crystal structure to guide the optimization of the lead compounds. nih.gov

The following table provides examples of how in silico screening and virtual ligand design have been applied to indole derivatives.

Objective Methodology Target Key Finding Reference
Discovery of DNA gyrase inhibitorsLigand-based virtual screeningDNA gyraseIdentification of potent indole derivatives against M. tuberculosis. nih.govnih.gov
Design of anticancer agentsMolecular docking, MD simulationDihydrofolate reductase (DHFR)Identification of promising indole-based pharmacophores. bohrium.com
Identification of anti-Nipah viral agentsStructure-based virtual screeningNiV-G proteinFound potential compounds with high inhibitory ability. jetir.org
Optimization of bromodomain inhibitorsFragment-based virtual screening, co-crystallographyCBP/EP300 bromodomainDevelopment of a potent and selective inhibitor. nih.gov

Spectroscopic and Advanced Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of "Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-" provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to be complex, showing signals for the protons of the indole (B1671886) ring and the phenyl group. The acetyl group will exhibit a characteristic singlet in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ethanone (B97240) group will appear as a downfield signal, while the carbons of the aromatic rings will resonate in the mid-field region. The methyl carbon of the acetyl group will be observed at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a prediction based on known chemical shift values for similar structural motifs. Actual experimental values may vary.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole NH~8.1-
Indole H3~6.8~102
Indole H4-H7~7.1-7.7~111-128
Indole C2-~136
Indole C3a-~129
Indole C7a-~137
Phenyl H~7.8-8.0~128-130
Phenyl C-~132-138
C=O-~197
CH₃~2.6~26

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve ambiguities in the one-dimensional spectra and to establish connectivity between atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in assigning protons on the same or adjacent carbon atoms within the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the indole ring, the phenyl ring, and the ethanone group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of "Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-" (C₁₆H₁₃NO) by comparing the experimental mass to the calculated theoretical mass.

Table 2: HRMS Data

Molecular FormulaCalculated MassMeasured Mass
C₁₆H₁₃NO235.0997Experimental data required

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to assess the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information that can be used to confirm the identity of the compound by comparing it to known fragmentation patterns of similar molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Table 3: Characteristic IR and Raman Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching~3400
C=O (Ketone)Stretching~1680
C=C (Aromatic)Stretching~1600-1450
C-H (Aromatic)Stretching~3100-3000
C-H (Methyl)Stretching~2950-2850

Structure Activity Relationships Sar in a Chemical Biology Context Mechanistic Focus

Impact of Indole (B1671886) Moiety Modifications on Molecular Interactions

The indole nucleus is a critical pharmacophore, and modifications to it, both at the nitrogen atom and on the bicyclic ring system, have been shown to be pivotal in modulating the biological activity of 2-phenylindole (B188600) derivatives.

The hydrogen atom on the indole nitrogen (N-H) can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. Replacing this hydrogen with various substituents can dramatically alter the compound's binding affinity and selectivity.

For instance, in a series of N-substituted indole-2- and 3-carboxamide derivatives, substitution at the 1-position of the indole ring led to significant differences in their antioxidant activity, particularly in the inhibition of lipid peroxidation. While all tested compounds, including the unsubstituted N-H analogues, showed strong inhibition of superoxide (B77818) anion, the nature of the N-substituent was a key determinant for activity in the lipid peroxidation assay. nih.gov

In the context of other indole-containing compounds, the necessity of the indole N-H for activity can be target-dependent. For example, in a series of 2-arylbenzo[b]thiophenes, which are structurally related to 2-phenylindoles, the replacement of the indole N-H with a sulfur atom did not abolish activity as NorA inhibitors, suggesting that the hydrogen bond donating capability of the N-H group is not universally essential for all biological targets of this scaffold. nih.gov

The introduction of a methyl group on the N-1 of the indazole nucleus, an isomer of indole, in a series of indazoloxypropanolamines, generally resulted in significant antiarrhythmic, local anaesthetic, and analgesic activities. In contrast, analogues with a phenyl group at the N-1 position were generally less active as antiarrhythmic agents but showed interesting local anaesthetic properties. mdpi.com This highlights that both the presence and the nature of the N-substituent are critical for determining the pharmacological profile.

Modification Observed Effect Potential Mechanistic Implication
N-H (unsubstituted) Can act as a hydrogen bond donor.Crucial for binding to targets with hydrogen bond acceptor sites.
N-Alkylation Can abolish hydrogen bond donation and introduce steric bulk.May decrease affinity for targets requiring N-H interaction or alter binding pose.
N-Arylation Introduces significant steric hindrance and potential for π-π interactions.Can lead to a different pharmacological profile by engaging with different residues in the binding pocket.

This table provides a generalized summary of N-substitution effects based on studies of related indole derivatives.

Modifying the carbocyclic part of the indole ring system with various substituents can fine-tune the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, the position of substituents on the indole ring had a pronounced effect on activity. For halogenated derivatives, fluorine substitution was generally more potent than chlorine. Substitution at the 4-position of the indole ring was found to be the least favorable for activity. Conversely, for methoxy-substituted derivatives, placement at the 7-position was the most favorable. nih.gov

For 2-phenylindole derivatives acting as NorA efflux pump inhibitors, the presence of a 5-nitro group, an electron-withdrawing substituent, was a key feature of the lead compound. Theoretical studies suggested that replacing the 5-nitro group with other electron-withdrawing substituents could be beneficial for activity. nih.gov This indicates that the electronic properties of the indole ring play a significant role in the molecular recognition process for this particular target.

Position of Substitution Substituent Type General Impact on Activity
Position 4 HalogenGenerally unfavorable. nih.gov
Position 5 Electron-withdrawing (e.g., -NO2)Can be crucial for activity in certain contexts. nih.gov
Position 7 Electron-donating (e.g., -OCH3)Can be favorable for activity. nih.gov

This table summarizes findings from studies on various indole derivatives, illustrating the importance of substituent placement on the indole ring.

Role of the Phenyl-Ethanone Scaffold in Binding and Recognition

The phenyl-ethanone portion of the molecule provides a crucial scaffold for interaction with biological targets. Substitutions on the phenyl ring and modifications to the ethanone (B97240) group can significantly impact binding affinity and specificity.

In a series of 2-aryl-2-fluoro-cyclopropylamines, which share the 2-phenyl structural motif, electron-donating groups on the phenyl ring generally increased the inhibitory potency against tyramine (B21549) oxidase, while electron-withdrawing groups decreased the activity. For example, a para-methyl substituted analogue showed significantly enhanced activity. nih.gov

For N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the nature and position of substituents on the N-phenyl ring influenced their anticancer activity. mdpi.com This underscores the general principle that the substitution pattern on a terminal phenyl ring is a key determinant of biological activity.

The phenyl group itself, being composed of sp2-hybridized carbons, can exhibit a mild electron-withdrawing inductive effect. stackexchange.com However, its ability to participate in π-π stacking and hydrophobic interactions is often a more dominant factor in molecular recognition. The addition of substituents can alter both the electronic and steric profile, thereby fine-tuning these interactions.

Substituent Type on Phenyl Ring General Effect Potential Interaction Mechanism
Electron-Donating Groups (e.g., -CH3, -OCH3) Can increase biological activity in some systems. nih.govMay enhance π-π stacking interactions or favorably interact with specific residues.
Electron-Withdrawing Groups (e.g., -CF3, -NO2) Can decrease biological activity in some systems. nih.govMay alter the electronic properties of the ring, affecting its interaction with the target.
Halogens (e.g., -F, -Cl) Can modulate lipophilicity and introduce halogen bonding interactions.Can improve cell permeability and provide additional specific interactions with the target.

This table provides a generalized overview of substituent effects on the phenyl ring based on related compound classes.

The ethanone group, with its carbonyl moiety, can act as a hydrogen bond acceptor and a point for further chemical elaboration. Modifications to this group can have a profound impact on the compound's biological profile.

Reduction of the ketone to a secondary alcohol is a common metabolic transformation. nih.gov This change from a planar sp2 carbonyl to a tetrahedral sp3 alcohol introduces a new chiral center and a hydrogen bond donor (the hydroxyl group), while removing a hydrogen bond acceptor (the carbonyl oxygen). This can lead to a significant change in binding affinity and selectivity, as the new functional group may have different interactions with the target protein. For example, a study on an acetyl-CoA carboxylase inhibitor found that the alcohol metabolite, formed by in vivo ketone reduction, had substantially reduced potency compared to the parent ketone. nih.gov

The acetyl group of acetophenones can be a versatile handle for various chemical transformations, allowing for the synthesis of a wide range of derivatives, including chalcones, α-bromoketones, and various heterocyclic compounds. ichem.md Each of these modifications would drastically alter the shape, size, and electronic properties of the original ethanone moiety, leading to new SAR profiles. For instance, converting the acetyl group to a more extended chain or a bulky heterocyclic ring would explore different regions of a binding pocket.

Ethanone Group Modification Structural Change Potential Impact on Molecular Interactions
Reduction to Alcohol Carbonyl (H-bond acceptor) → Hydroxyl (H-bond donor/acceptor)Alters hydrogen bonding potential and introduces a chiral center, potentially changing the binding mode and affinity. nih.gov
Conversion to Oxime C=O → C=N-OHIntroduces both hydrogen bond donor and acceptor capabilities and changes the geometry.
Alkylation at α-carbon Introduction of steric bulk adjacent to the carbonyl.Can influence the rate of metabolic reduction and may lead to new steric interactions within the binding site. nih.gov
Conversion to Chalcone Extension of the conjugated system.Increases the size of the molecule and introduces a new reactive center, potentially leading to different biological activities. ichem.md

This table illustrates potential modifications to the ethanone group and their likely consequences for molecular interactions.

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional arrangement of the indole and phenyl-ethanone moieties relative to each other is a critical factor in determining how the molecule fits into a biological target's binding site. The rotational freedom around the single bond connecting the indole and phenyl rings allows the molecule to adopt various conformations.

In asymmetrically disubstituted glyoxalylamides derived from indole, restricted rotation can lead to the existence of different rotamers (syn-periplanar and anti-periplanar), which can be observed by NMR spectroscopy. The steric bulk of substituents often dictates the preferred conformation. researchgate.net For the title compound, the dihedral angle between the plane of the indole ring and the phenyl ring is a key conformational parameter. The energetically preferred conformation will be a balance between maximizing favorable interactions (like conjugation) and minimizing unfavorable steric clashes.

Computational modeling and X-ray crystallography are powerful tools for determining the preferred conformations of such molecules. For instance, a study on 2'-fluoro-substituted acetophenone (B1666503) derivatives revealed a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other, likely due to the repulsion between the two polar groups. This conformational preference could be exploited in drug design. nih.gov

The specific conformation adopted by Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- upon binding to its biological target will ultimately determine its activity. Molecular docking studies can provide insights into the likely binding poses and highlight which conformations are most favorable for interaction. The flexibility of the molecule allows it to adapt its shape to fit the binding pocket, but there will be an energetic cost to adopting a conformation that is significantly different from its low-energy state in solution. Therefore, compounds that are pre-organized in a bioactive conformation are often more potent.

Ligand Efficiency and Optimization Strategies in Chemical Probes

Ligand efficiency (LE) is a key metric in drug discovery and chemical probe development used to assess the binding energy of a ligand to its target on a per-atom basis. nih.gov It is calculated by dividing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms in the molecule. This metric helps in prioritizing compounds during the early stages of lead generation, favoring smaller molecules that bind with high efficiency. nih.gov For the 1-(4-(1H-indol-2-yl)phenyl)ethanone scaffold, optimization strategies often involve systematic modifications to enhance ligand efficiency and other key properties required for a high-quality chemical probe.

Optimization strategies for chemical probes based on this scaffold focus on several key areas:

Modification of the Indole Ring: The indole nucleus is a common starting point for modification. Substitutions at various positions of the indole ring can significantly impact binding affinity and selectivity. For instance, in a series of related pyrazino[1,2-a]indol-1(2H)-one derivatives, the introduction of methoxy (B1213986) groups on a C3 phenyl substituent was found to be a novel pharmacophore for binding to amyloid-beta peptides. researchgate.net

Alterations to the Phenyl Ring: The phenyl group provides another site for synthetic elaboration. The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its interaction with target proteins. Structure-activity relationship studies on bis-indolyl conjugates have shown that the nature and position of substituents on an aromatic ring influence cytotoxic activity. mdpi.com

Modification of the Ethanone Linker: The ethanone group and the methylene (B1212753) bridge can be modified to explore different vectors and geometries for interacting with the target's binding site. For example, converting a core structure into derivatives containing a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton led to potent tubulin polymerization inhibitors. researchgate.net

The goal of these optimization strategies is to improve not only the potency (a primary component of ligand efficiency) but also the selectivity, solubility, and cell permeability of the resulting chemical probes, making them suitable for studying biological systems.

The following table summarizes SAR findings for derivatives related to the core scaffold, illustrating common optimization strategies.

Scaffold ModificationTarget ClassEffect on ActivityReference
Introduction of a pyrazolidine (B1218672) ring at the linkerTubulinResulted in potent tubulin inhibitors. researchgate.net
Substitution on the N-position of a triazole ring linked to the indoleTankyrase and PI3KAliphatic substitutions demonstrated better activity than aromatic ones. mdpi.com
Introduction of a 3,4-dimethoxy-phenyl groupAmyloid-betaIdentified as a novel amyloid-beta binding pharmacophore. researchgate.net
Variation in the pyrrolidinone ring positionAldo-keto reductase AKR1C3Severely diminished activity, highlighting the importance of the core geometry. researchgate.net

Molecular Docking and Binding Site Analysis for Mechanistic Understanding of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is an invaluable tool for understanding the molecular basis of ligand-target interactions at an atomic level, guiding SAR studies, and aiding in the rational design of new inhibitors. For derivatives of the 1-(4-(1H-indol-2-yl)phenyl)ethanone scaffold, docking studies have been instrumental in elucidating their mechanisms of action against a wide range of biological targets.

Docking analyses reveal the specific amino acid residues within the binding site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in a study of novel 1-methylindol derivatives as tubulin inhibitors, molecular docking showed that the most potent compound could bind tightly to the colchicine-site of tubulin. researchgate.net This mechanistic insight helps explain the observed biological activity, such as cell cycle arrest in the G2/M phase and induction of apoptosis. researchgate.net

Similarly, docking studies on indole derivatives designed as inhibitors for other targets have provided crucial mechanistic details:

Cyclooxygenase-2 (COX-2): Docking of 1-(1H-indol-1-yl)ethanone derivatives into the active site of the COX-2 enzyme helped to rationalize their anti-inflammatory and analgesic activities. researchgate.neteurekaselect.com

Microbial Targets: The antibacterial and antifungal activities of various indole-based compounds have been explained through docking studies. For instance, docking revealed that the inhibition of E. coli MurB is a likely mechanism for the antibacterial activity of certain rhodanine-indole hybrids, while interactions with 14α-lanosterol demethylase (CYP51) are responsible for their antifungal effects. nih.gov

Protein Kinases: Indolin-2-one based molecules have been docked into the ATP binding sites of protein kinases like CDK-2 and VEGFR-2. These studies identified key hydrogen bonding and arene-H interactions with residues such as Glu81, Leu83, and Lys89 in CDK-2, providing a rationale for their cytotoxic effects on cancer cells. mdpi.com

The following interactive table summarizes results from various molecular docking studies performed on derivatives containing the indole core structure, highlighting the specific interactions that underpin their biological activity.

Compound/Derivative ClassTarget ProteinKey Interacting ResiduesPredicted InteractionsDocking Score (kcal/mol)Reference
1-methylindol-pyrazolylethanoneTubulin (Colchicine site)Cys241, Leu248, Ala316Hydrogen bonds, Hydrophobic interactionsNot specified researchgate.net
Bis-indolyl triazole conjugatesTankyrase (PDB: 4OA7)Not specifiedPhenyl group and triazole NH interactions-9.614 mdpi.com
Bis-indolyl triazole conjugatesPI3K (PDB: 3L54)Not specifiedPhenyl group and triazole NH interactions-6.833 mdpi.com
Indolin-2-one quinazolinoneCDK-2Glu81, Leu83, Lys89, Ala144Hydrogen bonds, Arene-H interactionNot specified mdpi.com
Indolin-2-one quinazolinoneVEGFR-2Cys919, Asp1046Hydrogen bonds (Type II inhibitor binding mode)Not specified mdpi.com
Indole-rhodanine derivativesE. coli MurBArg156, Asn188, Ser229Hydrogen bonds, Hydrophobic interactionsNot specified nih.gov
Indole-rhodanine derivativesC. albicans CYP51Tyr118, Tyr132, Met508Hydrogen bonds, Hydrophobic interactionsNot specified nih.gov

Applications and Research Directions As a Chemical Probe or Intermediate

Development as a Synthetic Building Block for Complex Molecules

The inherent reactivity of both the ethanone (B97240) and indole (B1671886) moieties makes this compound a versatile precursor for a wide array of complex organic structures. Its utility is particularly evident in the synthesis of novel heterocyclic systems and as a foundational scaffold in multi-component reactions, which are prized for their efficiency and atom economy.

Precursor in Heterocyclic Compound Synthesis

The indole ring system is a ubiquitous feature in many natural products and pharmaceutically active compounds. nih.gov Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- serves as an excellent starting point for the elaboration of this core structure. The ketone functional group can be readily transformed through various classical reactions—such as condensations, reductions, and additions—to build new rings fused to the phenyl group or linked as complex side chains.

Furthermore, the indole nucleus itself offers multiple sites for reaction. For instance, the nitrogen atom (N-1) can be alkylated or arylated, while the C-3 position is susceptible to electrophilic substitution, allowing for the introduction of diverse functional groups. This dual reactivity enables the synthesis of a broad range of elaborate heterocyclic compounds, including but not limited to, pyrimidines, thiazoles, and fused polycyclic systems that are of interest for their potential biological activities. nih.govmdpi.com

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry for building molecular complexity efficiently. nih.gov The indole scaffold is particularly well-suited for use in MCRs to generate libraries of structurally diverse compounds. nih.gov

Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- can act as a key building block in such reactions. The ketone can participate in reactions like the Biginelli or Hantzsch condensations, while the indole part can react as a nucleophile. For example, a one-pot reaction involving an indole derivative, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of complex indolyl-substituted pyran derivatives. nih.gov The presence of both the indole and the phenyl ethanone functionalities within the same molecule offers the potential for designing novel MCRs that simultaneously utilize both reactive centers to rapidly assemble intricate molecular architectures.

Table 1: Potential Heterocyclic Systems from Indole-Based Multi-Component Reactions This table is generated based on known multi-component reactions involving indole derivatives.

Reaction Type Reactants Resulting Heterocycle
Povarov Reaction Indole derivative, Aniline, Ethyl glyoxylate Indolyl-quinoline
Ugi Reaction Indole derivative, Aldehyde, Amine, Isocyanide Complex Peptidomimetic
van Leusen Reaction Indole derivative, Aldehyde, TosMIC Indolyl-oxazole
Biginelli-like Reaction Indole-aldehyde, Urea, β-ketoester Dihydropyrimidinone

Exploration in Chemical Biology for Molecular Target Identification

The structural motifs present in Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- make it an attractive starting point for the design of molecular tools aimed at identifying and characterizing biological targets. Its derivatives can be developed into probes for studying biomolecular interactions and for interrogating the mechanisms of enzyme-ligand binding.

Design of Molecular Probes for Biomolecular Interaction Studies

Molecular probes are essential tools in chemical biology for visualizing and studying cellular processes in real-time. Indole and its derivatives are known for their intrinsic fluorescent properties, which can be tuned by modifying their electronic structure. researchgate.netsjp.ac.lk This makes them excellent candidates for the development of fluorescent probes. mdpi.commdpi.com

The structure of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- can be conceptualized as a donor-π-acceptor (D-π-A) system, which is a common design principle for fluorescent molecules. mdpi.com By strategically modifying the substituents on either the indole or the phenyl ring, the photophysical properties, such as absorption and emission wavelengths, can be finely tuned. nih.gov For example, attaching fluorescent tags or environmentally sensitive dyes to this scaffold can create probes whose spectral properties change upon binding to a specific biomolecular target, such as a protein or nucleic acid. This allows for the direct observation of binding events and can provide information about the local environment of the binding site.

Mechanistic Interrogation of Enzyme-Ligand Interactions

Many drugs exert their effects by binding to and modulating the activity of enzymes. Understanding the precise molecular interactions between a small molecule (ligand) and its target enzyme is crucial for rational drug design. Derivatives of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- can serve as parent compounds for generating focused libraries of potential enzyme inhibitors.

For instance, studies on similar 1-(1H-indol-1-yl)ethanone derivatives have shown their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. researchgate.net By synthesizing a series of analogs with systematic structural variations, researchers can establish structure-activity relationships (SAR). These compounds can then be used in kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive) and in biophysical studies (e.g., X-ray crystallography, NMR) to map the binding interactions within the enzyme's active site. Computational methods, such as molecular docking, can further complement these experimental studies to predict binding poses and guide the design of more potent and selective inhibitors. researchgate.net

Table 2: Examples of Enzymes Targeted by Indole-Based Compounds

Enzyme Target Therapeutic Area Role of Indole Scaffold
Cyclooxygenase-2 (COX-2) Anti-inflammatory Core structure for selective inhibitors researchgate.net
Protein Kinases Oncology Platform for developing kinase inhibitors for cancer therapy nih.gov
Tubulin Oncology Basis for microtubule-destabilizing agents nih.gov
α-Amylase Diabetes Scaffold for enzyme inhibition preprints.org

Advanced Materials Science Applications

The unique photophysical properties of indole derivatives extend their applicability beyond biology into the realm of materials science. The conjugated π-system of the indole ring, coupled with the phenyl ketone group, provides a framework for creating organic materials with interesting optical and electronic properties.

Indole-based molecules have been investigated for their use as fluorescent chemosensors. researchgate.netsjp.ac.lkmdpi.com The electron-rich indole ring can coordinate with specific metal ions, leading to measurable changes in fluorescence or color. sjp.ac.lk By incorporating specific ion-binding sites (chelators) onto the Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- scaffold, it is possible to design highly sensitive and selective sensors for environmental monitoring or diagnostic applications.

Furthermore, the inherent fluorescence and chromism of indole derivatives make them suitable for applications such as pH sensors, fluorescent papers, and even molecular logic gates. mdpi.comnih.gov The color and fluorescence of these materials can respond to external stimuli like pH changes, due to the protonation of nitrogen atoms. mdpi.com This stimulus-responsive behavior is a key feature for the development of "smart" materials. The aggregation and solid-state geometry of these molecules can also lead to unique luminescence properties, opening avenues for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-?

  • Methodological Answer : The compound can be synthesized via Fischer indolization , a classic method for indole ring formation. For example, reacting 1-(4-benzoylphenyl)ethanone with phenylhydrazine in ethanol under reflux forms a hydrazone intermediate, which is cyclized using anhydrous ZnCl₂ in xylene to yield the indole derivative . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reagents to optimize yield (~50% reported).

Q. How is the structural integrity of Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- validated in synthetic workflows?

  • Methodological Answer : Characterization relies on spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyl signals (~δ 200 ppm in ¹³C).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₃NO: 235.26 g/mol) .
  • XRD : Single-crystal X-ray diffraction (where applicable) resolves bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • GHS Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Spill management requires inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized for Fischer indolization in synthesizing this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. xylene; xylene reduces side reactions .
  • Temperature Gradients : Gradual heating (80–120°C) minimizes decomposition.

Q. What computational tools are effective for predicting the biological activity of this compound?

  • Methodological Answer : Use QSPR/QSAR models and docking simulations :

  • QSPR : Quantify relationships between substituents (e.g., electron-withdrawing groups on the phenyl ring) and antioxidant activity .
  • Molecular Docking : Map interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :

  • Functional Group Replacement : Substitute the ketone with ester or amide groups to alter bioavailability.
  • Heteroatom Insertion : Introduce sulfur/selenium (e.g., phenylthio or phenylseleno derivatives) to enhance antioxidant capacity .

Q. How can contradictory spectral data from different synthesis batches be resolved?

  • Methodological Answer : Apply analytical cross-validation :

  • HPLC-PDA : Detect impurities (>95% purity threshold).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals caused by regioisomers .
  • Reproducibility Checks : Standardize reaction conditions (e.g., moisture control for ZnCl₂ activation) .

Data Analysis & Mechanistic Questions

Q. What mechanistic insights explain the cyclization step in Fischer indolization for this compound?

  • Methodological Answer : The mechanism involves:

Hydrazone Formation : Nucleophilic attack of phenylhydrazine on the ketone.

Cyclization : Acid-catalyzed [3,3]-sigmatropic rearrangement followed by aromatization.

  • Key Evidence : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during rearrangement .

Q. How do solvent polarity and proticity affect the compound’s stability in solution?

  • Methodological Answer : Stability studies using UV-Vis and FTIR :

  • Polar Protic Solvents (e.g., MeOH) : Accelerate ketone hydration (gem-diol formation).
  • Nonpolar Solvents (e.g., Toluene) : Preserve carbonyl integrity. Monitor via carbonyl peak retention in FTIR (1700–1750 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.